4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine
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Overview
Description
4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the pyridine ring can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine typically involves the introduction of the piperidine moiety to a pre-functionalized pyridine ring. One common method involves the nucleophilic substitution reaction of 4-bromo-3-fluoropyridine with piperidine under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom in the piperidine ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or cancer.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the piperidine moiety can enhance its binding affinity and selectivity for certain targets. Additionally, the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoropyridine: Lacks the piperidine moiety, making it less versatile in terms of biological activity and chemical reactivity.
3-Fluoro-2-(piperidin-1-YL)pyridine:
4-Bromo-2-(piperidin-1-YL)pyridine: Lacks the fluorine atom, which can influence its electronic properties and interactions with other molecules.
Uniqueness
4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is unique due to the combination of bromine, fluorine, and piperidine moieties in its structureThe presence of both bromine and fluorine atoms can also provide opportunities for further functionalization and derivatization, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-piperidin-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZOBZVAAHMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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